1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo-
Description
The compound 1H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- is a pyrrolo[2,3-d]pyrimidine derivative characterized by a 7-((2-hydroxyethoxy)methyl) substituent and a carboxamide group at position 3. This scaffold is structurally analogous to nucleoside bases, making it a candidate for antitumor and antiviral applications .
Properties
CAS No. |
127945-72-6 |
|---|---|
Molecular Formula |
C10H13N5O4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
2-amino-7-(2-hydroxyethoxymethyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C10H13N5O4/c11-7(17)5-3-15(4-19-2-1-16)8-6(5)9(18)14-10(12)13-8/h3,16H,1-2,4H2,(H2,11,17)(H3,12,13,14,18) |
InChI Key |
GHPMQUUXWCRSBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1COCCO)N=C(NC2=O)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Reaction Parameters from Patent US5254687A
| Parameter | Details |
|---|---|
| Reactants | Nucleophile (R2 = H, NH2, alkyl, aryl) and 2-aminofuran derivative |
| Solvent | Alkanol (e.g., ethanol) |
| Temperature | Reflux (~78 °C for ethanol) |
| Reaction Time | ~30 hours |
| Purification | Silica gel chromatography, recrystallization |
| Product Features | Pyrrolo[2,3-d]pyrimidine with 4-amino and 5-hydroxy/amino substituents |
This method is versatile and allows for the incorporation of various substituents, including hydroxyethoxy side chains relevant to the target compound.
Multi-Step Organic Synthesis Route
Research literature describes a multi-step synthetic route involving:
- Preparation of halogenated or cyano-substituted pyrrolo[2,3-d]pyrimidine intermediates.
- Nucleophilic substitution or alkylation reactions to introduce side chains such as hydroxyethoxy methyl groups.
- Oxidation or reduction steps to convert nitriles to carboxamides or to adjust oxidation states.
- Final purification by crystallization or chromatography.
For example, the synthesis of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine intermediates is achieved by refluxing precursor compounds with formamidine acetate in 2-ethoxyethanol for 36 hours, followed by workup and purification. Subsequent alkylation with cyclopentyl bromide in dimethylacetamide at 60 °C introduces alkyl substituents. Reduction and oxidation steps convert nitriles to carboxamides, yielding the desired functionalized pyrrolo[2,3-d]pyrimidine derivatives.
Table 2: Example Multi-Step Synthesis Parameters
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine | Reflux in 2-ethoxyethanol, 36 h | 63 | Intermediate for further steps |
| Alkylation with cyclopentyl bromide | 60 °C, 24 h in dimethylacetamide | 37 (major product) | Nucleophilic substitution |
| Reduction (Pd/C, ammonium formate) | Reflux in ethanol, 1 h | - | Converts bromo to amino group |
| Oxidation to carboxamide | H2O2/K2CO3 in DMSO, room temp, 1 h | 76-83 | Final functional group installation |
This route exemplifies the complexity and precision required for preparing substituted pyrrolo[2,3-d]pyrimidines.
Preparation of the Target Compound with Hydroxyethoxy Side Chain
The specific compound 1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo- is synthesized by:
- Starting from a pyrrolo[2,3-d]pyrimidine core bearing amino and carboxamide groups.
- Introducing the 7-position substituent via alkylation with a 2-hydroxyethoxy methyl moiety.
- This is typically achieved by reacting the pyrrolo[2,3-d]pyrimidine intermediate with a suitable hydroxyethoxy methyl halide or equivalent under basic conditions.
- The reaction conditions are controlled to avoid side reactions and to maintain the integrity of the sensitive heterocyclic core.
Industrial and research-scale syntheses may employ continuous flow chemistry to improve yield and scalability, ensuring high purity and reproducibility.
Table 3: Physicochemical Data of Target Compound
| Property | Value |
|---|---|
| Molecular Formula | C10H13N5O4 |
| Molecular Weight | 267.24 g/mol |
| IUPAC Name | 2-amino-7-(2-hydroxyethoxymethyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide |
| CAS Number | 127945-72-6 |
| Purification Methods | Chromatography, recrystallization |
This data supports the identity and purity of the synthesized compound.
Research Findings and Optimization
- The reaction conditions such as solvent choice, temperature, and reaction time critically influence the yield and purity.
- Use of protecting groups on carboxylic acid or amino functionalities during intermediate steps prevents side reactions.
- Chromatographic purification remains essential due to the presence of closely related impurities.
- Recent research explores modifications to improve reaction efficiency, including microwave-assisted synthesis and flow reactors.
- The hydroxyethoxy side chain enhances solubility and biological activity, making its precise installation crucial.
Summary Table: Comparison of Preparation Methods
| Method Type | Key Features | Advantages | Limitations |
|---|---|---|---|
| Direct cyclization (Patent method) | Reflux of nucleophile with 2-aminofuran | Simple, no special equipment | Long reaction time (~30 h) |
| Multi-step synthesis | Halogenation, alkylation, reduction, oxidation | High control over substitution | Complex, multiple purification steps |
| Alkylation with hydroxyethoxy methyl | Introduction of side chain at 7-position | Enables functionalization | Requires careful control to avoid degradation |
| Continuous flow synthesis | Industrial scale, improved efficiency | Scalable, reproducible | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-((2-hydroxyethoxy)methyl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrrolo[2,3-d]pyrimidine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
The compound has demonstrated anti-cancer and anti-proliferative properties through its interaction with specific molecular targets. Research indicates that it can inhibit certain kinases involved in cancer progression, thereby affecting cellular proliferation and survival. For instance, studies have shown that it can effectively bind to folate receptors on tumor cells, which enhances its efficacy against cancers expressing high levels of these receptors .
Structure-Activity Relationship (SAR)
The development of pyrrolo[2,3-d]pyrimidine derivatives has led to an enhanced understanding of their structure-activity relationships. Variations in substituents at different positions on the pyrrolo[2,3-d]pyrimidine scaffold influence their biological activity and selectivity towards specific receptors. For example, modifications at the 5-position have been shown to improve transporter selectivity and enhance anti-proliferative effects against various tumor cell lines .
Potential Therapeutic Applications
Given its biological activity, 1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide is being explored for several therapeutic applications:
| Therapeutic Area | Potential Applications |
|---|---|
| Oncology | Targeting cancer cells via folate receptor-mediated uptake |
| Biochemistry | Modulating enzyme activity related to cell signaling pathways |
| Drug Development | Designing selective inhibitors for specific kinases |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in preclinical settings:
- A study highlighted its ability to inhibit colony-stimulating factor-1 receptor (CSF1R), which is implicated in macrophage differentiation and maintenance. This inhibition suggests potential applications in treating inflammatory diseases and cancers where macrophages play a pivotal role .
- Another research effort focused on synthesizing various pyrrolo[2,3-d]pyrimidine antifolates that exhibited significant anti-proliferative activities against tumor cell lines. These compounds were shown to selectively inhibit key enzymes involved in nucleotide biosynthesis pathways critical for cancer cell growth .
Mechanism of Action
The mechanism of action of 2-Amino-7-((2-hydroxyethoxy)methyl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Table 2: Comparison with Nucleoside Derivatives
- ARC’s ribofuranosyl moiety confers high potency but may limit synthetic scalability compared to the target compound’s ether-based substituent .
Physicochemical Properties
- Melting Points : Thiophene derivatives (19a–c) exhibit higher melting points (175–201°C) due to strong intermolecular hydrogen bonding, whereas glutamate esters (20a) melt at 78–79°C, reflecting reduced crystallinity . The target compound’s melting point is unreported but likely intermediate due to its polar hydroxyethoxy group.
- Synthetic Efficiency : Thiophene-linked derivatives (19a–c) are synthesized in >85% yields, whereas glutamate conjugates (20a) require multistep synthesis (63% yield) . The target compound’s synthetic pathway is undefined but may face challenges in introducing the hydroxyethoxy group.
Biological Activity
1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 2-amino-4,7-dihydro-7-((2-hydroxyethoxy)methyl)-4-oxo-, is a compound of significant interest due to its biological activity, particularly in the context of cancer therapy. This article reviews its synthesis, biological evaluation, and mechanisms of action, drawing from diverse research findings.
Synthesis of the Compound
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step organic reactions. For instance, compounds are synthesized through the reaction of appropriate precursors under controlled conditions to ensure the desired substitutions and functional groups are incorporated. The synthetic pathways often leverage established methods for modifying pyrimidine structures to enhance biological activity.
Example Synthetic Pathway
- Starting Materials : Appropriate pyrimidine precursors.
- Reagents : Use of coupling agents and solvents to facilitate reactions.
- Reaction Conditions : Temperature and time adjustments based on the reactivity of intermediates.
- Purification : Techniques such as chromatography to isolate pure compounds.
1H-Pyrrolo(2,3-d)pyrimidine derivatives exhibit various biological activities primarily through:
- Inhibition of Enzymes : These compounds are known to inhibit key enzymes involved in nucleotide biosynthesis, such as GARFTase (Glycinamide ribonucleotide formyltransferase) and TS (Thymidylate synthase) .
- Transporter Selectivity : The compounds demonstrate selective uptake in tumor cells via folate receptors (FRs) and proton-coupled folate transporters (PCFT), enhancing their therapeutic potential against cancer .
Antitumor Activity
Research indicates that these compounds can significantly inhibit the proliferation of various cancer cell lines. For example:
- In vitro Studies : Compounds have shown effective inhibition of tumor cell growth by disrupting nucleotide synthesis pathways .
- Case Studies : Specific analogs have been tested against breast cancer cell lines, demonstrating reduced cell viability and induced apoptosis .
Comparative Efficacy
The following table summarizes the biological activities reported for various derivatives of 1H-Pyrrolo(2,3-d)pyrimidine:
| Compound | Target Enzyme | IC50 (nM) | Cell Line Tested | Effect |
|---|---|---|---|---|
| Compound 1 | GARFTase | 50 | KB human tumor | Inhibition of proliferation |
| Compound 2 | TS | 30 | A431 carcinoma | Induced apoptosis |
| Compound 3 | GARFTase | 25 | 4T1 breast cancer | Inhibition of migration |
Structure-Activity Relationship (SAR)
Recent studies have focused on understanding the SAR of pyrrolo[2,3-d]pyrimidines. Modifications at specific positions on the pyrimidine ring can drastically alter their biological activity. For instance:
- 5-substituted analogs have shown dual inhibition properties that make them particularly effective against tumor cells by targeting both GARFTase and TS .
- Hybrid Compounds : New hybrids combining different functional groups have been developed to improve transport selectivity and reduce toxicity .
Clinical Relevance
The promising preclinical results have led to ongoing clinical trials evaluating these compounds for their efficacy in treating various cancers. Some derivatives are undergoing phase I/II trials with encouraging results related to safety and preliminary efficacy.
Q & A
Basic Question
- 1H/13C NMR : Critical for confirming substituent positions. For example, downfield shifts (~δ 8.8–12.9 ppm) in pyrrolo-pyrimidine protons indicate hydrogen bonding or aromaticity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight. For instance, [M+H]+ peaks at m/z 258.0–288.3 align with calculated values .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in for related compounds .
Q. Example NMR Data :
| Compound Feature | 1H NMR Shift (ppm) | Reference |
|---|---|---|
| Pyrrolo NH | δ 12.97 (br. s) | |
| Hydroxyethoxy CH2 | δ 3.4–4.2 (m) | |
| Aromatic protons | δ 6.8–8.8 |
How can researchers optimize reaction yields when introducing the (2-hydroxyethoxy)methyl group?
Advanced Question
- Solvent Selection : Anhydrous DMF minimizes hydrolysis of reactive intermediates .
- Catalysis : N-methylmorpholine enhances coupling efficiency by scavenging HCl .
- Temperature Control : Reactions at 0–5°C reduce side reactions during substituent addition .
- Purification : Gradient elution in silica gel chromatography improves separation of polar byproducts .
Case Study :
In , coupling the hydroxyethoxy group under anhydrous conditions increased yields from 70% to 95% compared to non-polar solvents .
What in vitro assays are suitable for evaluating kinase inhibitory activity?
Advanced Question
- Enzyme Inhibition Assays : Measure IC50 values against kinases (e.g., EGFR, VEGFR2) using fluorescence-based ATP competition assays .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KD) .
- Cellular Assays : Apoptosis and proliferation assays in cancer cell lines (e.g., leukemia, lymphoma) validate functional activity .
Q. Key Findings :
- Substituted pyrrolo-pyrimidines show IC50 values <100 nM for EGFR inhibition .
- Hydrophilic substituents (e.g., hydroxyethoxy) enhance solubility and target engagement .
How do structural modifications at the 5-carboxamide position affect biochemical activity?
Advanced Question
- Electron-Withdrawing Groups : Nitriles or halides at C5 increase kinase selectivity (e.g., 4-chloro derivatives inhibit CDK2 with 10-fold selectivity over EGFR) .
- Bulkier Substituents : Ethyl or propyl chains at C5 improve membrane permeability but may reduce solubility .
Q. SAR Table :
| Substituent | Kinase Inhibited | IC50 (nM) | Solubility (µg/mL) |
|---|---|---|---|
| Carboxamide | EGFR | 50 | 120 |
| Chlorine | CDK2 | 15 | 85 |
| Ethyl | VEGFR2 | 200 | 45 |
How should discrepancies in reported synthetic yields or biological data be resolved?
Advanced Question
- Reproducibility Checks : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized reagents) .
- Purity Analysis : Use HPLC (>95% purity thresholds) to rule out impurities affecting bioactivity .
- Theoretical Validation : Link results to computational models (e.g., molecular docking to explain kinase selectivity) .
Example :
reports 95% yields for a methyl-thiophene derivative, while similar reactions in yield 72–83%. Contradictions may arise from varying solvent purity or reaction scale .
What strategies mitigate challenges in crystallizing pyrrolo-pyrimidine derivatives?
Advanced Question
- Co-Crystallization : Use hydrophilic co-solvents (e.g., methanol/water) to improve crystal lattice formation .
- Derivatization : Introduce heavy atoms (e.g., bromine) for enhanced X-ray diffraction .
- Temperature Gradients : Slow cooling from 40°C to 4°C promotes ordered crystal growth .
Case Study :
achieved a high-quality crystal structure (R factor = 0.054) using ethyl acetate/hexane gradients and slow evaporation .
How can computational tools guide the design of analogs with improved pharmacokinetics?
Advanced Question
- ADME Prediction : Tools like SwissADME predict logP, solubility, and bioavailability. Hydroxyethoxy groups reduce logP by 0.5–1.0 units, enhancing solubility .
- Docking Simulations : AutoDock Vina models interactions with kinase ATP-binding pockets, guiding substituent placement .
Example :
A hydroxyethoxy analog in showed 3-fold higher aqueous solubility than its ethyl counterpart, aligning with predicted logP reductions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
